molecular formula C11H20N2O4 B13685456 (2S,4R)-1-Boc-4-(methylamino)pyrrolidine-2-carboxylic acid

(2S,4R)-1-Boc-4-(methylamino)pyrrolidine-2-carboxylic acid

Cat. No.: B13685456
M. Wt: 244.29 g/mol
InChI Key: JKNKVCYXOTYQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “MFCD14582663” is known as (2S,4R)-1-(tert-butoxycarbonyl)-4-(methylamino)pyrrolidine-2-carboxylic acid. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methylamino group at the fourth position of the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(tert-butoxycarbonyl)-4-(methylamino)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom during subsequent reactions. This is usually achieved by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Methylation of the Amino Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-(tert-butoxycarbonyl)-4-(methylamino)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

(2S,4R)-1-(tert-butoxycarbonyl)-4-(methylamino)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4R)-1-(tert-butoxycarbonyl)-4-(methylamino)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group helps to stabilize the compound during reactions, while the methylamino group can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-1-(tert-butoxycarbonyl)-4-(amino)pyrrolidine-2-carboxylic acid: Similar structure but without the methyl group on the amino group.

    (2S,4R)-1-(tert-butoxycarbonyl)-4-(ethylamino)pyrrolidine-2-carboxylic acid: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of (2S,4R)-1-(tert-butoxycarbonyl)-4-(methylamino)pyrrolidine-2-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the Boc protecting group and the methylamino group allows for selective reactions and applications in various fields.

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

4-(methylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(12-4)5-8(13)9(14)15/h7-8,12H,5-6H2,1-4H3,(H,14,15)

InChI Key

JKNKVCYXOTYQMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.